![molecular formula C23H15ClN4O B3441242 5-(3-Chlorophenyl)-1,6-diphenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B3441242.png)
5-(3-Chlorophenyl)-1,6-diphenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one
Overview
Description
5-(3-Chlorophenyl)-1,6-diphenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a pyrazolo[3,4-D]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of 5-(3-Chlorophenyl)-1,6-diphenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with urea or thiourea to form the pyrazolo[3,4-D]pyrimidine core . Industrial production methods often employ similar synthetic routes but may utilize different solvents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
5-(3-Chlorophenyl)-1,6-diphenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1,6-diphenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival . By inhibiting EGFR-TK, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5-(3-Chlorophenyl)-1,6-diphenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Pyrido[2,3-D]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyridine ring instead of a pyrazole ring, resulting in different chemical and biological properties.
Thioxopyrimidine derivatives: These compounds contain a sulfur atom in the pyrimidine ring, which can significantly alter their reactivity and biological activity.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,6-diphenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O/c24-17-10-7-13-19(14-17)27-21(16-8-3-1-4-9-16)26-22-20(23(27)29)15-25-28(22)18-11-5-2-6-12-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYGRQTXWXUSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


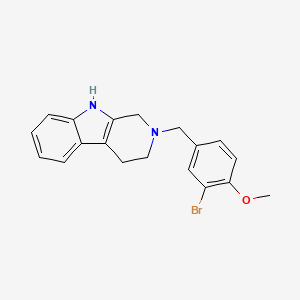
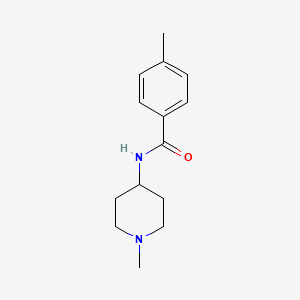
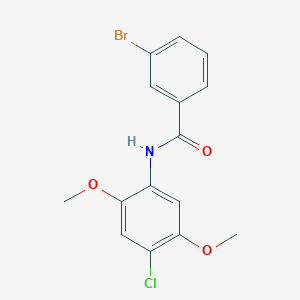
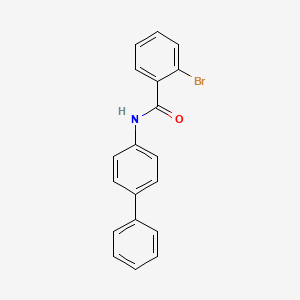
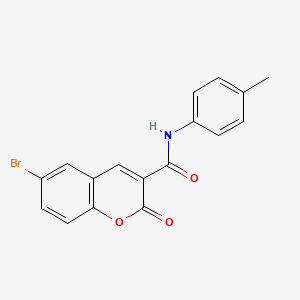
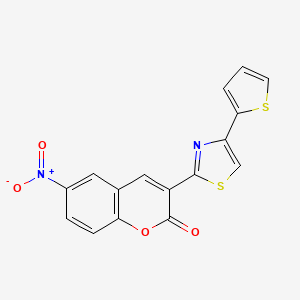
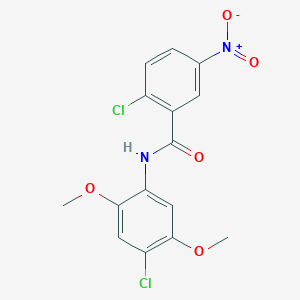
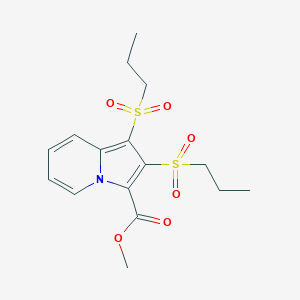
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B3441226.png)
![2,6,6-TRIMETHYL-8-OXO-1,9-DIPHENYL-1H,5H,6H,7H,8H-PYRROLO[3,2-B]QUINOLINE-3-CARBONITRILE](/img/structure/B3441234.png)
![6-(2-Fluorophenyl)-5-(4-methylphenyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B3441244.png)
![5-(4-Chlorophenyl)-6-(2-fluorophenyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B3441249.png)
![5-(3-Chlorophenyl)-6-(2-fluorophenyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B3441256.png)
![5-(4-chlorophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441259.png)
